Trimethyl isocyanurate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Polyisocyanurates:

- TMI is a vital monomer for synthesizing various polyisocyanurates. These polymers offer superior thermal stability, flame retardancy, and chemical resistance compared to conventional polyurethanes .

- Research explores utilizing TMI-based polyisocyanurates in various applications, including:

Analytical Chemistry:

- TMI serves as a derivatizing agent in analytical chemistry, particularly for the analysis of trace amounts of cyanuric acid. The derivatization process increases the volatility and detectability of cyanuric acid, allowing for its efficient analysis using techniques like gas chromatography .

Computational Chemistry:

- Researchers employ computational methods to study the thermal stability and conformational behavior of TMI and other isocyanurates. These studies provide insights into the underlying mechanisms governing their reactivity and potential applications .

Material Science:

- TMI finds use in material science research for the development of novel functional materials. Its reactivity allows for the incorporation of specific functionalities into materials, tailoring their properties for various applications.

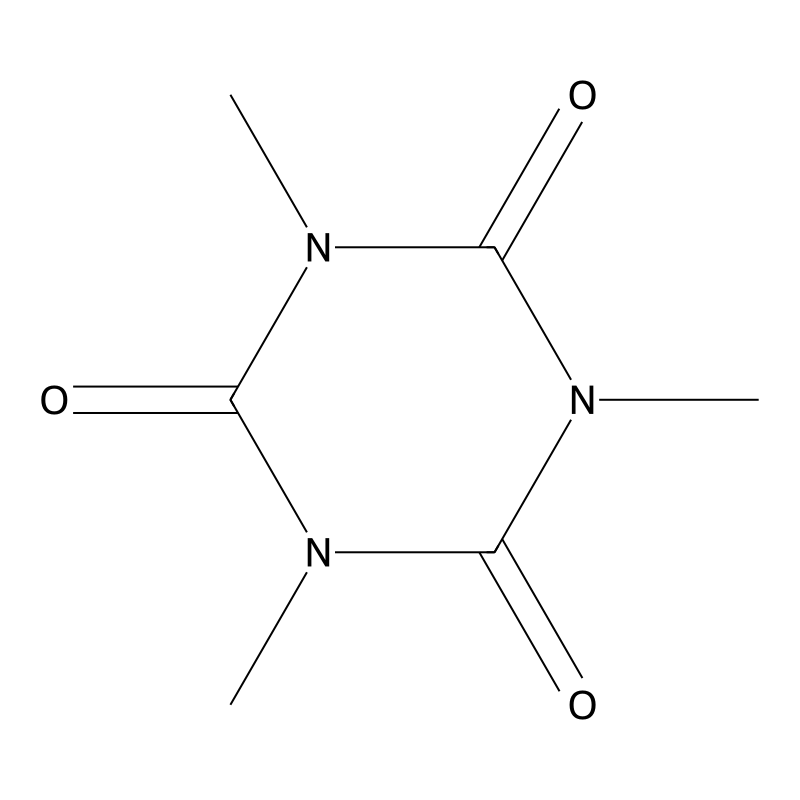

Trimethyl isocyanurate is a cyclic trimer of methyl isocyanate, characterized by its molecular formula and a molecular weight of approximately 171.16 g/mol. It is known for its monoclinic crystal structure, typically appearing as white crystalline solids or monoclinic prisms when crystallized from water or alcohol . This compound is derived from the self-reaction of methyl isocyanate, which occurs under specific conditions and can be catalyzed by various agents .

- Cyclotrimerization: The primary reaction leading to its formation involves the cyclotrimerization of methyl isocyanate, which is highly exothermic with an enthalpy change estimated at .

- Reactivity with Water: While trimethyl isocyanurate itself does not react rapidly with water, it can hydrolyze under certain conditions to yield products such as amines and carbon dioxide .

- Polymerization: Acids and bases can initiate polymerization reactions, potentially leading to higher molecular weight products .

Trimethyl isocyanurate can be synthesized primarily through the following methods:

- Self-Reaction of Methyl Isocyanate: Methyl isocyanate reacts with itself in the presence of catalysts such as sodium methoxide or trialkylamines to form trimethyl isocyanurate. This reaction is exothermic and requires careful temperature control to avoid runaway reactions .

- Cyclotrimerization: The cyclotrimerization process can be facilitated by heating methyl isocyanate under controlled conditions, often in a closed system to manage exothermic heat release effectively .

Trimethyl isocyanurate has several applications, primarily in industrial settings:

- Stabilizer in Polymers: It serves as a stabilizer in various polymer formulations due to its thermal stability and resistance to degradation.

- Intermediate in Synthesis: It acts as an intermediate in the synthesis of more complex organic compounds, particularly those involving nitrogen functionalities.

- Potential Use in Coatings: Its properties may lend themselves to applications in coatings and adhesives where thermal stability and chemical resistance are required .

Interaction studies involving trimethyl isocyanurate focus on its reactivity with various functional groups:

- Reactivity with Alcohols and Amines: As a member of the isocyanate family, it can react with alcohols and amines, leading to the formation of urethanes or substituted ureas. These reactions can be catalyzed by acids or bases .

- Thermal Stability Studies: Computational studies have shown that the thermal stability of trimethyl isocyanurate varies based on substituents on the nitrogen atoms, influencing its reactivity profile .

Trimethyl isocyanurate shares similarities with other cyclic trimer compounds derived from different isocyanates. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Isocyanuric Acid | Cyclic Trimer | Contains hydroxyl groups; used in fertilizers |

| Triphenyl Isocyanurate | Cyclic Trimer | Derived from phenyl isocyanate; exhibits different thermal properties |

| Hexamethylene Diisocyanate | Linear | Used in polyurethane synthesis; more reactive |

| Methyl Isocyanate | Monomer | Highly toxic; precursor to trimethyl isocyanurate |

Uniqueness of Trimethyl Isocyanurate

Trimethyl isocyanurate's uniqueness lies in its specific structural arrangement as a trimer derived from methyl isocyanate, which provides distinct thermal stability and reactivity characteristics compared to both linear and other cyclic compounds. Its applications as a stabilizer and intermediate further distinguish it within the realm of organic compounds derived from isocyanates.

Molecular Formula and Weight (C6H9N3O3, 171.15 g/mol)

Trimethyl isocyanurate possesses the molecular formula C6H9N3O3 with a precisely determined molecular weight of 171.15 grams per mole [3] [4]. The compound is registered under Chemical Abstracts Service number 827-16-7 and maintains the International Union of Pure and Applied Chemistry Standard InChIKey AHWDQDMGFXRVFB-UHFFFAOYSA-N [2] [7]. The molecular composition consists of six carbon atoms, nine hydrogen atoms, three nitrogen atoms, and three oxygen atoms arranged in a highly symmetrical cyclic configuration [2].

The structural formula reveals a heterocyclic arrangement where three methyl groups are attached to nitrogen atoms within a six-membered triazine ring system [6]. This configuration represents the product of cyclotrimerization of methyl isocyanate, a process that is highly exothermic with an enthalpy change of -66.4 kilocalories per mole [28].

Structural Conformation and Symmetry

The molecular structure of trimethyl isocyanurate exhibits remarkable conformational characteristics dominated by C3 symmetry [27]. Computational investigations reveal that the most stable conformational arrangement features the three methyl substituents positioned on the same side of the isocyanurate ring, creating a configuration where the C3 axis passes through the center of the heterocyclic structure [27]. This conformational preference results from attractive dispersion interactions between the methyl groups, which outweigh the steric repulsive forces [27].

The isocyanurate ring itself adopts a chair-like conformation similar to cyclohexane, minimizing both angle strain and torsional strain [27]. The heterocyclic ring maintains planarity with minimal deformation, contributing to the overall molecular stability [27]. The nitrogen atoms within the ring system exhibit sp2 hybridization, while the carbonyl groups maintain their characteristic planar geometry [6].

Crystal structure analysis reveals two symmetry-independent molecules in the unit cell, each forming distinct layer structures through intermolecular hydrogen bonding networks [6] [22]. The molecular geometry demonstrates a dihedral angle arrangement that optimizes intermolecular interactions while maintaining structural integrity [6].

Physical Characteristics

Melting Point (176.5°C) and Boiling Point (301.12°C)

Trimethyl isocyanurate exhibits well-defined thermal transition points that reflect its inherent structural stability [3] [4]. The compound demonstrates a sharp melting point of 176.5 degrees Celsius, indicating a highly ordered crystalline structure with strong intermolecular forces [3]. Alternative literature sources report the melting point range as 176-177 degrees Celsius, confirming the consistency of this thermal property [4].

Single crystal X-ray diffraction analysis of trimethyl isocyanurate has been comprehensively investigated, providing detailed structural information about this important isocyanurate compound. The crystal structure determination was performed using Mo Kα radiation with a wavelength of 0.71073 Angstroms at ambient temperature conditions of 293 ± 2 Kelvin [1] [2]. The diffraction data collection utilized standard crystallographic procedures with systematic data reduction and refinement protocols to achieve reliable structural parameters [1] [2].

The structure refinement process achieved satisfactory reliability factors, with an R-factor of 0.074 for all reflections and an improved value of 0.053 for significantly intense reflections [1] [2]. The weighted R-factors were determined to be 0.163 for all reflections and 0.152 for significant reflections, while the goodness-of-fit parameters reached 1.088 and 1.211 respectively [1] [2]. These statistical parameters indicate a successful structure determination with acceptable accuracy for detailed crystallographic analysis.

The molecular structure exhibits the characteristic six-membered heterocyclic ring system with three methyl substituents attached to the nitrogen atoms [3] [4] [5] [6]. The asymmetric unit contains two crystallographically independent molecules, designated as Z' = 2, which indicates structural complexity within the unit cell [1] [2] [7]. This finding suggests that the two molecules may adopt slightly different conformations or orientations within the crystal lattice, contributing to the overall stability of the crystal structure.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction studies of trimethyl isocyanurate have been documented in various crystallographic databases and standard reference collections. The compound has been included in systematic powder diffraction pattern compilations maintained by the National Institute of Standards and Technology and related organizations [8] [9] [10] [11] [12]. These standardized patterns serve as reference data for phase identification and material characterization purposes in crystallographic laboratories worldwide.

The powder diffraction analysis confirms the monoclinic crystal system identification obtained from single crystal studies [13] [14] [15] [1] [2] [7] [16]. The powder patterns exhibit characteristic peak positions and relative intensities consistent with the space group P 1 21/a 1 symmetry [1] [2] [7]. The diffraction data demonstrate good crystallinity with well-defined peak profiles suitable for precise lattice parameter determination and phase identification applications.

Standard powder diffraction patterns for trimethyl isocyanurate have been established using high-purity samples and controlled measurement conditions [8] [9] [10]. The experimental patterns were obtained using Geiger counter X-ray diffractometers with copper radiation sources, following established protocols for reference pattern determination [17] [18] [19]. These standardized patterns include complete d-spacing assignments with corresponding Miller indices and relative intensity measurements.

Crystal System and Space Group Classification

Trimethyl isocyanurate crystallizes in the monoclinic crystal system, which represents one of the seven fundamental crystal systems in three-dimensional space [13] [14] [15] [1] [2] [7] [16]. The monoclinic symmetry is characterized by three unequal unit cell axes with two angles fixed at 90 degrees and one oblique angle, specifically β = 100.88 ± 0.07 degrees in this case [1] [2] [7] [16].

The space group classification has been definitively determined as P 1 21/a 1 (International Tables notation) or -P 2yab (Hall notation), corresponding to space group number 14 in the International Union of Crystallography classification system [1] [2] [7]. This space group belongs to the monoclinic crystal class and incorporates specific symmetry elements including a 21 screw axis along the b-direction and an a-glide plane perpendicular to the b-axis [1] [2] [7].

The unit cell parameters have been precisely determined through least-squares refinement procedures: a = 8.142 ± 0.001 Angstroms, b = 13.393 ± 0.001 Angstroms, c = 14.822 ± 0.001 Angstroms, with α = γ = 90° and β = 100.88 ± 0.07° [1] [2] [7]. The unit cell volume calculated from these parameters equals 1587.2 ± 0.4 cubic Angstroms [1] [2] [7]. The unit cell contains eight formula units (Z = 8), resulting in a calculated density that reflects the efficient packing arrangement of the molecules within the crystal structure [1] [2] [7].

Hydrogen Bonding Patterns

The crystal structure of trimethyl isocyanurate is characterized by an extensive network of intermolecular C—H···O hydrogen bonds that play a crucial role in determining the overall supramolecular architecture [3] [4] [5] [6]. These weak hydrogen bonding interactions create topologically similar networks that contribute significantly to the crystal stability and packing efficiency of the compound.

The hydrogen bonding pattern involves the methyl groups attached to the nitrogen atoms acting as hydrogen bond donors, with the carbonyl oxygen atoms of neighboring molecules serving as acceptors [3] [4] [5] [6]. This arrangement results in the formation of layer structures where each of the two symmetry-independent molecules forms its own distinct layer within the crystal lattice [3] [4] [5] [6]. The layers are interconnected through these C—H···O interactions, creating a three-dimensional supramolecular network.

Detailed analysis reveals that the C—H···O hydrogen bonds exhibit characteristic geometric parameters consistent with weak but structurally significant interactions [20]. The hydrogen bonding synthons identified in the structure demonstrate how these relatively weak interactions can effectively organize molecules into ordered crystalline arrangements [20]. The alternating donor-acceptor pattern around the isocyanurate ring creates favorable conditions for the formation of extended hydrogen-bonded networks.

The layer structure formation is particularly notable, as it represents an efficient packing arrangement that maximizes favorable intermolecular contacts while minimizing unfavorable steric interactions [3] [4] [5] [6]. This layered architecture contributes to the overall stability of the crystal structure and influences the physical properties of the crystalline material, including its thermal behavior and mechanical characteristics.

Hirshfeld Surface Analysis

While specific Hirshfeld surface analysis data for trimethyl isocyanurate was not found in the available literature, the methodology represents a powerful tool for investigating intermolecular interactions in crystalline materials [21] [22] [23] [24] [25]. Hirshfeld surface analysis would provide quantitative insights into the nature and extent of various intermolecular contacts present in the trimethyl isocyanurate crystal structure.

The technique would enable visualization of close contacts between molecules and quantification of different interaction types, including hydrogen bonding, van der Waals interactions, and other weak intermolecular forces [21] [22] [23] [24] [25]. For trimethyl isocyanurate, such analysis would be particularly valuable for understanding the relative contributions of C—H···O hydrogen bonds, C···C contacts, H···H interactions, and other intermolecular contacts to the overall crystal packing stability.

Based on similar analyses performed on related compounds, the Hirshfeld surface analysis of trimethyl isocyanurate would likely reveal significant contributions from H···H contacts due to the presence of multiple methyl groups, along with important O···H interactions corresponding to the C—H···O hydrogen bonds identified in the crystal structure [21] [24] [25]. The analysis would also provide fingerprint plots showing the distribution of different contact types and their relative importance in the crystal packing arrangement.

Topological Studies of Electron Density

Topological analysis of electron density represents an advanced theoretical approach for understanding the electronic structure and bonding characteristics of crystalline materials [26] [27] [28] [29]. While specific electron density topology studies of trimethyl isocyanurate were not identified in the literature search, such investigations would provide valuable insights into the electronic basis of the intermolecular interactions observed in the crystal structure.

The methodology involves analysis of critical points in the electron density distribution, including bond critical points, ring critical points, and cage critical points that characterize different aspects of the molecular and intermolecular bonding [26] [27] [28] [29]. For trimethyl isocyanurate, topological analysis would illuminate the electronic nature of the C—H···O hydrogen bonds and other weak intermolecular interactions that stabilize the crystal structure.

Quantum theory of atoms in molecules analysis would enable quantification of bond strengths and electron density characteristics at critical points associated with the hydrogen bonding interactions [26] [29]. This information would complement the crystallographic structural data by providing electronic structure insights into the factors governing molecular association and crystal packing preferences in trimethyl isocyanurate.

Physical Description

XLogP3

Boiling Point

274.0 °C

Melting Point

176.5 °C